molecular formula C7H10BrN3 B2358323 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1695951-07-5

3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2358323
Numéro CAS: 1695951-07-5
Poids moléculaire: 216.082
Clé InChI: QDSIAZKQKXQTAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Comparaison Avec Des Composés Similaires

3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .

Activité Biologique

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential and mechanisms of action, supported by recent research findings and case studies.

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : 216.08 g/mol
  • CAS Number : 1695951-07-5
  • IUPAC Name : 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit cancer cell proliferation across multiple cell lines.

Key Findings:

  • Growth Inhibition : The compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested. This indicates a promising broad-spectrum anticancer activity .
  • Mechanism of Action : The compound functions as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell cycle regulation and survival pathways. Molecular docking studies revealed that the compound binds effectively to the active sites of these targets .

Case Study: Cell Cycle Arrest and Apoptosis Induction

A specific investigation into the effects of the compound on RFX 393 cancer cells revealed:

  • Cell Cycle Arrest : Treatment with this pyrazolo[1,5-a]pyrimidine derivative resulted in significant arrest at the G0–G1 phase of the cell cycle (84.36% treated vs. 57.08% control), suggesting its potential in halting cancer progression.
  • Apoptosis Induction : The study indicated that the compound also promotes apoptosis in treated cells, further enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of bromine at the 3-position and a methyl group at the 6-position appears to enhance binding affinity and selectivity towards CDK2 and TRKA.
  • Variations in substituents on the pyrazolo scaffold have been shown to significantly influence potency against various cancer types .

Comparative Analysis with Other Pyrazolo Derivatives

The following table summarizes key findings from studies comparing various pyrazolo derivatives:

CompoundTargetIC50 (µM)Growth Inhibition (%)Mechanism
3-Bromo-6-methylCDK2/TRKA0.4543.9Dual inhibition
Compound ATubulin0.4250.0Microtubule disruption
Compound BCDK20.4047.5Cell cycle arrest

Propriétés

IUPAC Name

3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIAZKQKXQTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.